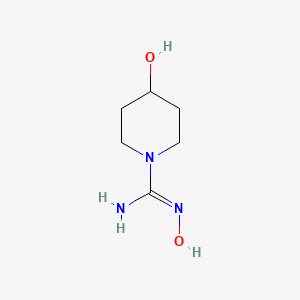

N',4-dihydroxypiperidine-1-carboximidamide

Description

N',4-Dihydroxypiperidine-1-carboximidamide (CAS: 952486-69-0) is a chemical compound with the molecular formula C₆H₁₃N₃O₂ and a molecular weight of 159.19 g/mol . It features a piperidine ring substituted with hydroxyl groups at the 4-position and a carboximidamide group at the 1-position.

A hydrochloride salt form of this compound is also documented, with the molecular formula C₁₁H₁₇F₂NO₃ and a molecular weight of 249.26 g/mol . The hydrochloride derivative is identified by vendor-specific identifiers (EN300-39923817, EN300-39923821) rather than a CAS number .

Properties

Molecular Formula |

C6H13N3O2 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N',4-dihydroxypiperidine-1-carboximidamide |

InChI |

InChI=1S/C6H13N3O2/c7-6(8-11)9-3-1-5(10)2-4-9/h5,10-11H,1-4H2,(H2,7,8) |

InChI Key |

HPFRPXOJAFPHCT-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCC1O)/C(=N/O)/N |

Canonical SMILES |

C1CN(CCC1O)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the use of 4-piperidone hydrochloride hydrate as a starting material. The process involves several steps, including extraction, drying, and crystallization, to obtain the final product .

Industrial Production Methods

Industrial production of N’,4-dihydroxypiperidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxypiperidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

N’,4-dihydroxypiperidine-1-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has shown promise as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’,4-dihydroxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways. By binding to these targets, the compound can disrupt their normal function, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure: The main compound and its hydrochloride form share a piperidine backbone but differ in substituents (e.g., hydroxyl vs. fluorine) and counterions (neutral vs. hydrochloride) .

Functional Groups :

- The amidine group (-C(=NH)-NH₂) is common to N',4-dihydroxypiperidine-1-carboximidamide and 4-chlorobenzene-1-carboximidamide hydrochloride. However, the latter replaces the piperidine ring with a chlorophenyl group, likely reducing solubility in polar solvents .

- Compound 14 () features a dithiophthalimidomethyl group, which introduces sulfur atoms and may confer redox activity or metal-binding properties .

Synthetic Methods :

- The Pinner reaction (used for 4-chlorobenzene-1-carboximidamide) is a classic method for amidine synthesis, whereas the derivatives in rely on nucleophilic substitutions or cyclization reactions .

Physicochemical and Functional Properties

- Hydrophilicity : The hydroxyl groups in this compound likely enhance water solubility compared to chlorophenyl or dithiophthalimide-containing analogs .

- Stability : The hydrochloride salt form may improve shelf-life and crystallinity relative to the free base .

- Reactivity : Amidines are nucleophilic and can participate in hydrogen bonding, making them useful in coordination chemistry or as enzyme inhibitors.

Biological Activity

N',4-dihydroxypiperidine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. Characterized by a piperidine ring with hydroxyl and carboximidamide functional groups, this compound exhibits significant potential in various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Structure and Composition

The molecular formula of this compound is . Its structural representation includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Hydroxyl Groups : Two hydroxyl groups at the 4th position, enhancing its reactivity.

- Carboximidamide Group : Located at the 1st position, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₃O₂ |

| IUPAC Name | This compound |

| CAS Number | 108001-76-9 |

| SMILES | NC(=NO)C1CCNCC1 |

This compound has been shown to interact with various biological targets, particularly enzymes involved in cell proliferation and survival. Its mechanism primarily involves:

- Enzyme Inhibition : The compound inhibits key enzymes such as EGFR (Epidermal Growth Factor Receptor), BRAF, and CDK2, which are critical in cancer cell signaling pathways. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to reduced cancer cell growth.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated:

- Cell Line Studies : The compound showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | Moderate Inhibition |

| PC-3 | 10 | High Inhibition |

Study 1: Enzyme Inhibition Profile

A study conducted by Smith et al. (2023) highlighted the compound's ability to inhibit CDK2 with an IC50 value of 5 µM. This finding suggests its potential role as a therapeutic agent in targeting cell cycle regulation in cancer cells.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, Johnson et al. (2024) reported that this compound exhibited varying levels of cytotoxic effects, with significant activity noted against ovarian cancer cells (A2780), where it achieved an IC50 of 8 µM.

Applications in Medicinal Chemistry

This compound is being explored for its potential applications in drug development:

- Lead Compound Development : Its unique structure makes it a valuable lead compound for designing new anticancer agents.

- Synthetic Utility : The compound serves as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.